Yamogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

natural sources of yamogenin plants

Natural Plant Sources of Yamogenin

This compound occurs in a variety of plants, often alongside its stereoisomer, diosgenin [1] [2]. The table below summarizes the key natural sources.

| Plant Source | Scientific Name | Part of Plant Identified | Key Contextual Information |

|---|---|---|---|

| Fenugreek | Trigonella foenum-graecum | Seeds [3] | One of the most important steroidal saponins in the seed [3] [4] [5]. |

| Wild Yam (Various species) | Dioscorea spp. (e.g., D. collettii) | Tuber [4] [1] [6] | Often a source of diosgenin; this compound is also present [7] [6]. |

| Asparagus | Asparagus officinalis | Not Specified | A known source of this compound [4] [1] [5]. |

| Agave | Agave species | Not Specified | A known source of this compound [4] [5]. |

Documented Anticancer Mechanisms and Bioactivities

Recent in vitro studies have begun to elucidate the potent anticancer mechanisms of this compound, primarily through the induction of apoptosis via multiple pathways.

| Cancer Cell Line / Biological Activity | Observed Effect and Mechanism of Action | Key Metrics (IC₅₀ or other values) | Reference |

|---|

| Gastric Cancer (AGS) | Induced apoptosis via ROS production, mitochondrial membrane depolarization, caspase-8 & -9 activation; strongly upregulated TNFRSF25 mRNA; enhanced effect with oxaliplatin/capecitabine. | IC₅₀ = 18.50 ± 1.24 µg/mL Combination IC₅₀ (with oxaliplatin) = 10.64 ± 0.18 µg/mL | [4] [5] | | Ovarian Cancer (SKOV-3) | Triggered apoptosis via intrinsic & extrinsic pathways; caused cell cycle arrest in sub-G1 phase; increased oxidative stress; depolarized mitochondrial membrane; activated caspases (-8, -9, -3/7). | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] [2] | | Antioxidant Activity | Demonstrated moderate free radical scavenging ability in standard in vitro assays. | DPPH IC₅₀ = 704.7 ± 5.9 µg/mL ABTS IC₅₀ = 631.09 ± 3.51 µg/mL | [4] [5] | | Antimicrobial Activity | Showed a weak effect on tested bacteria strains, with the most notable activity against Staphylococcus aureus. | MIC = 350 µg/mL (for S. aureus) | [4] [5] |

The following diagram summarizes the key apoptotic mechanisms of this compound identified in gastric (AGS) and ovarian (SKOV-3) cancer cell lines, illustrating the interplay between the extrinsic and intrinsic pathways.

Key Apoptotic Pathways Induced by this compound

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Cell Viability and Cytotoxicity (MTT Assay)

- Cell Lines: Human gastric cancer (AGS), ovarian cancer (SKOV-3), colon cancer (HCT116), squamous carcinoma (UM-SCC-6), and normal human fibroblasts or keratinocytes (HaCaT) as controls [4] [1] [5].

- Procedure: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 5-60 µg/mL) for 24-48 hours. MTT reagent is added and incubated. The formazan crystals formed are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control [4] [5].

- Real-Time Analysis: Some studies used a Real-Time xCELLigence system, which measures electrical impedance to continuously monitor cell proliferation and viability [1] [2].

Apoptosis Detection (Flow Cytometry)

- Staining: Cells are treated with this compound, then stained with Annexin V-FITC and propidium iodide (PI) [4] [5].

- Analysis: Flow cytometry distinguishes live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [4] [5].

Mechanism of Action Analysis

- Mitochondrial Membrane Potential (MMP): Treated cells are stained with JC-1 dye. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, measured by flow cytometry [1] [5].

- Reactive Oxygen Species (ROS): Cells are incubated with a fluorescent ROS probe (e.g., H2DCFDA) after treatment. An increase in fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels [1] [5].

- Caspase Activity: The activity of caspases (-8, -9, -3/7) is measured using luminescent or fluorescent substrates specific to each caspase. The luminescence/fluorescence signal is proportional to caspase activity [1] [2].

- Gene Expression (RT-PCR): Total RNA is extracted from treated cells and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., TNFRSF25, FADD) are quantified using Real-Time PCR with specific primers, normalized to housekeeping genes [1] [5].

Research Implications and Future Directions

The current evidence positions this compound as a compelling candidate for further investigation. Future research should prioritize:

- In Vivo Validation: Confirming its efficacy and safety in animal models is a critical next step.

- Synergistic Potential: Its ability to enhance the effect of existing chemotherapeutics, like oxaliplatin, warrants exploration in more complex models [4] [5].

- Structure-Activity Relationship: A comparative study with its stereoisomer diosgenin could reveal key structural features for optimizing potency and selectivity [1] [8].

References

- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress, ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line [mdpi.com]

- 3. This compound - Knowledge and References | Taylor & Francis [taylorandfrancis.com]

- 4. An In Vitro Study on the Cytotoxic, Antioxidant ... [mdpi.com]

- 5. An In Vitro Study on the Cytotoxic, Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Metabolites of Dioscorea Species and Their ... [pmc.ncbi.nlm.nih.gov]

- 7. Wild Yam: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. This compound (Neodiosgenin) | LXR Antagonist [medchemexpress.com]

yamogenin biosynthesis pathway

Proposed Biosynthesis Pathway

Based on current research, the biosynthesis of yamogenin and its conversion to steroidal saponins can be visualized through two potential routes. The following diagram integrates the key steps from cholesterol to the final saponins, such as dioscin.

The diagram illustrates two hypothesized routes for final saponin formation. Route 1 involves formation of the this compound aglycone skeleton before glycosylation. Route 2 proposes that key glycosylation steps may occur at an earlier furostanol intermediate stage (where the side chain is still open), followed by ring closure to form the final spirostanol saponin [1].

Genomic Insights and Regulation

The formation of this compound is a key evolutionary trait in several plant families.

- Gene Clusters: In Dioscorea zingiberensis, the key P450 genes (DzinCYP90B71, DzinCYP94D144, DzinCYP90G6) are organized in a biosynthetic gene cluster. This physical linkage likely facilitates coordinated expression and is a key evolutionary innovation for diosgenin/yamogenin production [2].

- Transcriptional Regulation: The biosynthetic genes are highly expressed in the plant's rhizomes. The pathway competes for carbon flux with starch biosynthesis, and its regulation involves epigenetic mechanisms like CpG islands to balance this metabolic trade-off [2].

Key Experimental Protocols

For researchers aiming to study or validate this pathway, here are methodologies directly from the recent literature.

| Experimental Goal | Detailed Methodology | Key Outcomes |

|---|

| Gene Functional Characterization [1] | 1. Gene Cloning: Isolate candidate genes from a methyl jasmonate-induced transcriptome library via RT-PCR. 2. Heterologous Expression: Express the purified recombinant enzyme in E. coli. 3. In vitro Assay: Incubate the purified enzyme with substrates (e.g., this compound, UDP-glucose) and analyze products using HPLC and LC-MS. 4. In vivo Validation: Use RNAi to silence the gene in transgenic fenugreek hairy roots and analyze saponin content. | Confirmed TfS3GT2 catalyzes the transfer of glucose to this compound's C-3 position. Gene silencing led to reduced levels of major steroidal saponins. | | Pathway Evolution Analysis [2] | 1. Genome Sequencing: Obtain a high-quality chromosome-level genome assembly using Illumina, PacBio, and Hi-C technologies. 2. Ortholog Identification: Use known P450 genes as queries for blastp searches against the annotated genome. 3. Phylogenetic & Selection Analysis: Construct phylogenetic trees and calculate lineage-specific dN/dS ratios to identify positive selection. | Revealed evolutionary trajectory, key gene clusters, and positive selection as a driver for P450 gene neo-functionalization. | | Feeding Studies for Biosynthetic Route [3] | Feed tissue cultures of Dioscorea tokoro with isotope-labeled precursors (e.g., [1,2-¹³C₂]acetate) and analyze the incorporated labels in the resulting sapogenins using ¹³C NMR. | Provided early evidence for the biosynthetic origin from acetate and the stereochemistry of hydrogen atom introduction at C-25. |

Quality Control and Distinction

This compound often co-occurs with its stereoisomer diosgenin in plants. For quality control in herbal products like Polygonatum odoratum (Yuzhu), advanced chromatographic techniques are used.

- UHPLC-Q-TOF/MS: This method can identify and distinguish numerous steroidal saponins, including those based on this compound and diosgenin backbones. It has been used to identify 62 compounds and screen 13 potential chemical markers to distinguish between different commercial specifications of the same herb [4].

- Content Ratio as Marker: The ratio of specific saponins (e.g., timosaponin H1/polygodoraside G) has been proposed as a quantitative marker to differentiate between commercial varieties of Polygonatum odoratum, demonstrating an application of this knowledge for standardization [4].

The is an elegant example of the evolution of specialized metabolism. The combination of genomic insights, characterized enzymes, and robust experimental protocols provides a strong foundation for further research, whether for metabolic engineering in microbial cell factories or for the quality control of medicinal plants [2] [1].

References

- 1. Molecular Cloning and Functional Characterization of a ... [frontiersin.org]

- 2. The origin and evolution of the diosgenin biosynthetic ... [pmc.ncbi.nlm.nih.gov]

- 3. of Biosynthesis , neotokorogenin, and their (25R)-isomers... This compound [pubs.rsc.org]

- 4. Qualitative and quantitative studies on two commercial ... - PMC [pmc.ncbi.nlm.nih.gov]

Yamogenin: A Comprehensive Technical Guide for Research and Development

Introduction and Chemical Profile

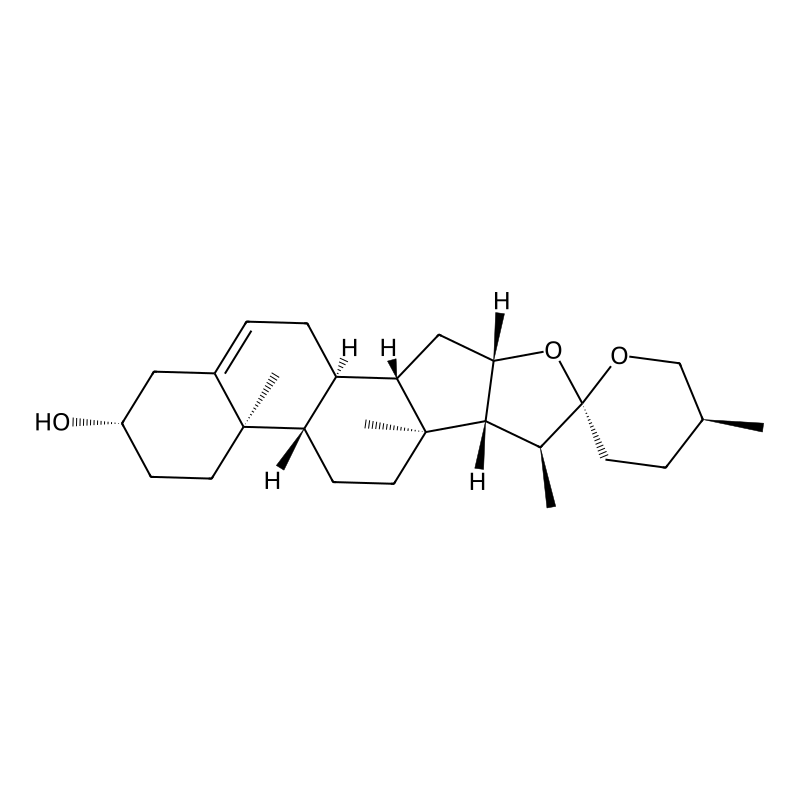

Yamogenin, scientifically classified as a steroidal sapogenin, is a significant natural product with growing pharmacological importance. This spirostane-type steroid compound with the chemical name (25S)-spirost-5-en-3β-ol and CAS number 512-06-1 represents an epimer of the more widely known diosgenin, differing only in the configuration at the C-25 position [1] [2]. As a bioactive aglycone, this compound forms the core structure of various steroidal saponins found in several medicinal plants, where it exists primarily in glycosylated forms that undergo enzymatic or chemical hydrolysis to release the active sapogenin [3] [4].

The molecular foundation of this compound consists of a characteristic steroid nucleus with the standard A/B/C/D ring fusion of steroidal compounds, augmented by spirostane-type E and F rings formed through oxidative processes involving C-16, C-22, and C-26 positions [5]. This complex ring system creates a rigid, lipophilic framework that determines its membrane-interaction capabilities and biological activity profiles. The molecular formula of this compound is C₂₇H₄₂O₃, with a molecular weight of 414.62 g/mol [2]. It typically presents as a white to off-white powder with limited aqueous solubility but good solubility in various organic solvents [2].

Natural Occurrence and Plant Sources

This compound is distributed across multiple plant families, primarily occurring as glycosylated saponins in species traditionally used in various medicinal systems. The principal sources of this compound include:

- Trigonella foenum-graecum (fenugreek): Seeds and other plant parts contain this compound alongside its epimer diosgenin, typically in a ratio of approximately 3:2 (this compound:diosgenin) according to analytical studies [3] [4]. Fenugreek has extensive traditional use for antidiabetic, hypolipidemic, and galactagogue purposes.

- Asparagus officinalis (garden asparagus): The stems and roots contain various steroidal saponins with this compound as the aglycone component [6] [7]. This common vegetable has been utilized traditionally for its diuretic, anti-inflammatory, and anticancer properties.

- Dioscorea species (yams): Various species within this genus, particularly Dioscorea collettii, accumulate this compound as a key saponin precursor [6] [1]. These plants have historically been important in steroid hormone production.

- Agave species: Certain agave plants contain this compound-based saponins, contributing to their traditional medicinal applications [6].

In plants, this compound occurs almost exclusively as glycosidic conjugates rather than in its free form, with various sugar moieties (typically glucose, rhamnose, or xylose) attached to the hydroxyl group at position C-3 [3] [4]. The biosynthetic pathway of this compound proceeds from cholesterol through a series of oxidative reactions catalyzed by cytochrome P450 enzymes, followed by glycosylation steps mediated by specific glucosyltransferases like TfS3GT2 identified in fenugreek [4].

Mechanisms of Anticancer Activity

Apoptosis Induction Pathways

This compound demonstrates significant cytotoxicity against various cancer cell lines, primarily through the induction of programmed cell death via both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms underlying its anticancer effects involve:

- Death Receptor Activation: this compound treatment significantly upregulates TNF receptor superfamily members, including TNFRSF25, TNFRSF10, and TNFRSF10B, which serve as initiation points for the extrinsic apoptotic pathway [6] [1]. This receptor activation leads to subsequent recruitment of adaptor proteins like FADD (Fas-associated protein with death domain) and formation of the death-inducing signaling complex (DISC).

- Mitochondrial Pathway Engagement: this compound induces reactive oxygen species (ROS) production and causes mitochondrial membrane depolarization, key events in the intrinsic apoptotic pathway [6] [1]. This loss of mitochondrial membrane potential leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

- Caspase Cascade Activation: Both initiator caspases (-8 and -9) and executioner caspases (-3/7) show significantly increased activity following this compound treatment [6] [1]. Caspase-8 activation associates with the extrinsic pathway, while caspase-9 activation reflects the mitochondrial pathway, with both converging on caspase-3/7 activation that executes the apoptotic program.

- Cell Cycle Arrest: this compound treatment induces significant accumulation of cells in the sub-G1 phase, indicating apoptotic DNA fragmentation and cell cycle disruption [1]. This effect demonstrates the compound's ability to interfere with fundamental cellular proliferation mechanisms.

The following diagram illustrates the coordinated apoptotic pathways activated by this compound:

This compound-Induced Apoptotic Signaling Pathways

Combination Therapy Potential

This compound demonstrates enhanced cytotoxicity when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens. Research using gastric cancer AGS cells revealed:

- Synergy with Oxaliplatin: The combination of this compound with oxaliplatin produced significantly enhanced cytotoxic effects compared to either compound alone, with the combination index (CI) indicating strong synergistic interaction [6]. The most effective combination (oxaliplatin 40 µg/mL + this compound 60 µg/mL) reduced cell viability to 5.80 ± 0.33%, compared to 29.3 ± 3.1% with this compound alone at 60 µg/mL [6].

- Potentiation with Capecitabine: Similarly, the combination of this compound with capecitabine resulted in enhanced anticancer activity against AGS cells, with the highest tested combination (capecitabine 36 µg/mL + this compound 60 µg/mL) reducing cell viability to 18.83 ± 2.72% [6].

- Mechanistic Synergy: The enhanced efficacy of these combinations appears to stem from this compound's ability to prime cancer cells for apoptosis through multiple pathways, thereby increasing their susceptibility to conventional chemotherapeutic agents that may have different primary mechanisms of action [6].

Quantitative Bioactivity Data

Cytotoxicity Profiles

This compound demonstrates selective cytotoxicity against various cancer cell lines with varying potency. The following table summarizes the quantitative cytotoxicity data reported in recent studies:

| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Experimental Details |

|---|---|---|---|

| AGS | Gastric adenocarcinoma | 18.50 ± 1.24 | MTT assay, 24h treatment [6] [8] |

| SKOV-3 | Ovarian cancer | 23.90 ± 1.48 | xCELLigence real-time analysis [1] |

| HCT116 | Colorectal carcinoma | ~55 (at 60µg/mL) | MTT assay, viability reduced to 55% at highest dose [6] |

| HaCaT | Non-cancerous keratinocytes | 16.40 ± 1.41 | xCELLigence system [1] |

| Fibroblasts | Normal human fibroblasts | >60 (≈90% viability at 60µg/mL) | MTT assay, minimal cytotoxicity [6] |

The differential sensitivity across cancer types suggests tissue-specific mechanisms of action or variations in cellular uptake and metabolism. Notably, this compound shows particular potency against gastric cancer AGS cells, with significantly lower IC₅₀ values compared to other tested cell lines [6]. The compound also demonstrates a reasonable selectivity index for certain cancer types over normal cells, particularly evident in the contrast between its effects on AGS cells versus normal fibroblasts [6].

Additional Biological Activities

Beyond direct cytotoxicity, this compound exhibits several other biological activities with potential therapeutic relevance:

| Activity Type | Assay/Method | Results | Experimental Conditions |

|---|---|---|---|

| Antioxidant | DPPH assay | IC₅₀ = 704.7 ± 5.9 µg/mL | Standard DPPH radical scavenging assay [6] [8] |

| ABTS assay | IC₅₀ = 631.09 ± 3.51 µg/mL | ABTS radical cation decolorization assay [6] | |

| Anti-inflammatory | Protein denaturation inhibition | IC₅₀ = 1421.92 ± 6.06 µg/mL | Albumin denaturation assay [6] |

| Antimicrobial | Broth microdilution | MIC = 350 µg/mL (S. aureus) | Against various Gram-positive and Gram-negative bacteria [6] [8] |

The moderate antioxidant activity demonstrated in DPPH and ABTS assays suggests this compound may contribute to reducing oxidative stress in biological systems, though its potency in these assays is considerably lower than specialized antioxidant compounds [6]. The weak antimicrobial effects indicate this may not be a primary therapeutic application, though the relative potency against S. aureus among tested strains suggests possible structure-specific interactions with Gram-positive bacterial membranes [6] [8].

Experimental Research Protocols

Cytotoxicity Assessment

The MTT assay represents the standard methodology for evaluating this compound cytotoxicity in vitro:

- Cell Culture: Human cancer cell lines (e.g., AGS, HCT116, SKOV-3) and appropriate normal cells (e.g., fibroblasts, HaCaT keratinocytes) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [6] [1].

- Compound Treatment: this compound is dissolved in DMSO (final concentration ≤0.5%) and serially diluted in culture medium to achieve desired treatment concentrations (typically 5-100 µg/mL). Cells are seeded in 96-well plates (5-10 × 10³ cells/well) and incubated for 24 hours before treatment [6].

- Viability Measurement: Following 24-hour treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. The formed formazan crystals are dissolved in DMSO or acidified isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630-650 nm [6] [8].

- Data Analysis: Cell viability is calculated as percentage of vehicle-treated control, and IC₅₀ values are determined using nonlinear regression analysis of concentration-response curves (typically using GraphPad Prism or similar software) [6].

Apoptosis Mechanism Analysis

Comprehensive assessment of this compound-induced apoptosis involves multiple complementary techniques:

- Flow Cytometry Analysis: For apoptosis quantification, cells are stained with Annexin V-FITC and propidium iodide following treatment, then analyzed by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [6] [1].

- Mitochondrial Membrane Potential: Cells are stained with JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) following this compound treatment. Mitochondrial depolarization is indicated by a shift from red (aggregated JC-1) to green (monomeric JC-1) fluorescence, quantified by flow cytometry [6] [1].

- Caspase Activity Assays: Caspase-8, -9, and -3/7 activities are measured using luminescent or fluorescent substrates specific for each caspase. Following treatment, cell lysates are incubated with substrates, and enzyme activity is quantified relative to untreated controls [6] [1].

- Gene Expression Analysis: mRNA levels of apoptosis-related genes (TNFRSF25, FADD, DEDD2, etc.) are quantified using RT-PCR. Total RNA is extracted, reverse transcribed to cDNA, and amplified with gene-specific primers using SYBR Green chemistry [6] [1].

- Intracellular ROS Measurement: Cells are loaded with CM-H₂DCFDA dye following this compound treatment, and ROS generation is quantified by flow cytometry based on the conversion of non-fluorescent CM-H₂DCFDA to fluorescent DCF [1].

The following diagram illustrates the integrated experimental workflow for investigating this compound's anticancer mechanisms:

Comprehensive Experimental Workflow for this compound Mechanism Studies

Research Applications and Future Directions

The accumulating evidence for this compound's multi-target mechanisms against cancer cells supports its potential application in several research and development areas:

- Combination Therapy Development: The demonstrated synergistic interactions between this compound and conventional chemotherapeutic agents (oxaliplatin, capecitabine) suggest promising applications in rational combination therapy design, potentially allowing for dose reduction of more toxic chemotherapeutics while maintaining or enhancing efficacy [6].

- Lead Compound for Structural Optimization: The steroidal scaffold of this compound provides a versatile template for medicinal chemistry optimization. Structure-activity relationship studies could focus on modifying specific positions (C-3, C-6, C-16, or C-25) to enhance potency, selectivity, or pharmacokinetic properties while potentially reducing any off-target effects.

- Chemical Biology Tool: this compound's specific effects on death receptor expression and mitochondrial function make it a valuable tool compound for studying apoptotic signaling networks, particularly the crosstalk between extrinsic and intrinsic pathways in various cancer contexts [6] [1].

- Adjuvant Therapy Potential: The moderate antioxidant and anti-inflammatory activities of this compound, combined with its primary anticancer effects, suggest potential applications in adjuvant settings to mitigate treatment-related side effects or cancer-related symptoms [6].

For continued development, future research should prioritize:

- In vivo validation of efficacy using appropriate animal models of gastric, ovarian, and other relevant cancers

- Comprehensive ADMET profiling to elucidate pharmacokinetic properties and potential toxicity liabilities

- Mechanistic expansion studies to identify potential additional molecular targets and pathways affected by this compound treatment

- Formulation development to address solubility limitations and enhance bioavailability

Conclusion

References

- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress ... [mdpi.com]

- 2. CAS 512-06-1: this compound [cymitquimica.com]

- 3. Sapogenin - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Molecular Cloning and Functional Characterization of a ... [frontiersin.org]

- 5. Structures and Bioactivities of Steroidal Saponins Isolated ... [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Study on the Cytotoxic, Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 7. A new steroidal saponin from the dried stems of Asparagus ... [sciencedirect.com]

- 8. An In Vitro Study on the Cytotoxic, Antioxidant ... [pubmed.ncbi.nlm.nih.gov]

yamogenin natural occurrence distribution

Natural Occurrence of Yamogenin

| Plant Source | Family | Key Contexts of Reported Occurrence |

|---|---|---|

| Fenugreek (Trigonella foenum-graecum) [1] [2] [3] | Fabaceae | Seeds; studied for steroidal saponin biosynthesis. |

| Yam (Dioscorea species, e.g., D. collettii) [1] [3] [4] | Dioscoreaceae | Rhizomes; source of steroidal sapogenins. |

| Asparagus (Asparagus officinalis) [1] [3] [4] | Asparagaceae | Plant material; source of steroidal saponins. |

| Agave (Various species) [1] | Asparagaceae | Plant material; source of steroidal saponins. |

| Balanites aegyptiaca [3] | Zygophyllaceae | Plant material; source of steroidal sapogenins. |

Detailed Experimental Methodologies

For researchers, the experimental details from key studies on this compound's bioactivity are summarized below.

In Vitro Cytotoxicity and Apoptosis Assay (Gastric Cancer AGS Cells) [1]

- Objective: To evaluate the cytotoxic effect and mechanism of action of this compound on human gastric adenocarcinoma (AGS) cells.

- Cell Viability (MTT Assay):

- Cells are seeded in 96-well plates and treated with this compound (e.g., 5-60 µg/mL) for 24-48 hours.

- MTT reagent is added and converted to formazan by viable cells. The absorbance is measured at 570 nm, and IC50 is calculated.

- Apoptosis Analysis (Flow Cytometry):

- Cells are stained with Annexin V-FITC and propidium iodide (PI) after this compound treatment.

- Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- Caspase Activity (Luminometry):

- Caspase-8 and -9 activities are measured using luminescent substrates. Cleavage of the substrate generates a luminescent signal proportional to caspase activity.

- Reactive Oxygen Species (ROS) Measurement:

- Cells are incubated with a fluorescent ROS probe (e.g., DCFH-DA). Increased fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels.

- Mitochondrial Membrane Potential (MMP) Assay:

- Cells are stained with a fluorescent dye (e.g., JC-1) that changes color from red to green upon MMP depolarization. The green/red fluorescence ratio is measured by flow cytometry.

- Gene Expression (RT-PCR):

- Total RNA is extracted, reverse-transcribed to cDNA, and amplified using gene-specific primers (e.g., for TNFRSF25) in a real-time PCR system. Relative expression is calculated.

Molecular Cloning and Functional Characterization of TfS3GT2 (Fenugreek) [2]

- Objective: To identify and characterize a glucosyltransferase involved in the biosynthesis of steroidal saponins like dioscin in fenugreek.

- Gene Isolation and Cloning:

- Candidate genes are identified from a fenugreek transcriptome database using BLAST with known sterol glucosyltransferases.

- The full-length coding sequence of TfS3GT2 is amplified by RT-PCR from methyl jasmonate-induced seedling RNA and cloned into an expression vector.

- Heterologous Expression in *E. coli*:

- The recombinant vector is transformed into E. coli for protein expression. The recombinant enzyme is purified for in vitro assays.

- Enzyme Activity Assay:

- Purified TfS3GT2 is incubated with potential aglycone substrates (e.g., diosgenin, this compound) and a sugar donor (UDP-glucose).

- The reaction products are extracted and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of glucosylated products.

- Functional Analysis in Plant Hairy Roots (RNAi):

- An RNA interference (RNAi) construct targeting TfS3GT2 is created and introduced into fenugreek via Agrobacterium rhizogenes-mediated transformation to generate transgenic hairy roots.

- The downregulated hairy roots are analyzed for saponin content using HPLC or LC-MS to confirm the reduction in dioscin and related saponins.

Biosynthesis and Functional Pathways

This compound is the C25 epimer of the well-known compound diosgenin [4]. Its biosynthesis in plants begins with cholesterol. A key step is the hydroxylation of the cholesterol side chain, which creates a chiral center at the C25 position, ultimately leading to either the (25S) configuration of this compound or the (25R) configuration of diosgenin [5]. In fenugreek, the biosynthesis of final saponins like dioscin may proceed via one of two proposed routes: direct glycosylation of the aglycone (diosgenin/yamogenin), or glycosylation at an earlier, furostanol-type intermediate [2]. A specific sterol 3-O-glucosyltransferase (TfS3GT2) has been characterized to catalyze the transfer of the first glucose onto the C-3 hydroxyl of diosgenin or this compound [2].

The following diagram illustrates the primary apoptotic signaling pathways induced by this compound in human cancer cells, based on in vitro studies:

Diagram of this compound-induced apoptosis via extrinsic and intrinsic pathways.

Pharmacological Research Summary

This compound demonstrates notable bioactivity in preclinical models, with its strongest evidence in oncology.

| Reported Bioactivity | Experimental Model (Cell Line/Organism) | Key Findings/Mechanistic Insights |

|---|---|---|

| Anticancer (Gastric) [1] | Human gastric cancer (AGS) cells | IC₅₀: 18.50 ± 1.24 µg/mL; induced apoptosis via caspase-8/-9; enhanced efficacy with chemotherapy drugs. |

| Anticancer (Ovarian) [4] | Human ovarian cancer (SKOV-3) cells | IC₅₀: 23.90 ± 1.48 µg/mL; induced cell cycle arrest (sub-G1), ROS, MMP depolarization, caspase activation. |

| Antioxidant [1] | In vitro (DPPH/ABTS assays) | Moderate activity: IC₅₀ 704.7 ± 5.9 µg/mL (DPPH) and 631.09 ± 3.51 µg/mL (ABTS). |

| Antimicrobial [1] | Bacterial strains (e.g., S. aureus) | Weak effect; most potent against S. aureus (MIC 350 µg/mL). |

| Anti-lipidemic [4] | Human liver cancer (HepG2) cells | Inhibited triacylglyceride accumulation; suppressed mRNA of fatty acid synthesis genes. |

Research Gaps and Future Directions

- Quantitative Profiling: More systematic quantification of this compound content across different plant organs, varieties, and growth stages is needed [6] [2].

- Biosynthesis Elucidation: While a key glucosyltransferase has been identified, the complete biosynthetic pathway, especially the P450s creating the spirostanol skeleton, requires full elucidation [6] [2] [5].

- In Vivo Validation: The promising in vitro anticancer data need confirmation in animal models to assess efficacy, pharmacokinetics, and safety [1] [4].

- Structure-Activity Relationship (SAR): Research is needed to understand how this compound's structure, particularly the C25(S) configuration, relates to its bioactivity compared to diosgenin [5] [4].

References

- 1. An In Vitro Study on the Cytotoxic, Antioxidant ... [mdpi.com]

- 2. Molecular Cloning and Functional Characterization of a ... [frontiersin.org]

- 3. This compound [en.wikipedia.org]

- 4. This compound-Induced Cell Cycle Arrest, Oxidative Stress ... [mdpi.com]

- 5. Enzymatic twists evolved stereo-divergent alkaloids in the ... [nature.com]

- 6. The origin and evolution of the diosgenin biosynthetic ... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and Natural Occurrence

Yamogenin is a spirostane-type steroidal sapogenin, a aglycone unit of steroidal saponins [1]. Its core structure is characterized by a steroidal skeleton with a spiroketal side chain. Chemically, it is (25S)-spirost-5-en-3β-ol and is a stereoisomer of the more well-known compound diosgenin [1] [2].

Natural Sources: this compound is found in several plant species, including [3] [1]:

- Trigonella foenum-graecum (Fenugreek)

- Asparagus officinalis

- Dioscorea collettii

- Agave species

Mechanisms of Action and Pharmacological Effects

Anticancer Activity

This compound demonstrates promising cytotoxic effects, particularly against specific cancer cell lines, by inducing programmed cell death through multiple pathways.

- Cytotoxicity Across Cell Lines: The compound shows varying cytotoxic potency against different human cancer cell lines [3] [4].

- Induction of Apoptosis: this compound triggers cell death by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3] [1]. Key events include:

- Mitochondrial Membrane Depolarization: A significant decrease in mitochondrial membrane potential, a hallmark of the intrinsic pathway [1].

- Caspase Activation: Increased activity of initiator caspases (-8 and -9) and executioner caspases (-3/7) [1].

- Oxidative Stress: Induction of reactive oxygen species (ROS) in cancer cells [1].

- Gene Regulation: Strong upregulation of genes in the Tumor Necrosis Factor (TNF) receptor superfamily, including

TNFRSF25, and genes likeFADDandDEDD2[3] [1].

- Synergistic Effects: Research indicates that this compound's cytotoxic effect on gastric cancer cells (AGS) is significantly enhanced when used in combination with standard chemotherapeutic agents like oxaliplatin or capecitabine [3] [4].

The flow of these apoptotic mechanisms is summarized in the following pathway:

This compound induces apoptosis via both extrinsic and intrinsic pathways, culminating in caspase-3/7 activation. [3] [1]

Other Pharmacological Activities

Beyond its anticancer potential, this compound exhibits other notable biological activities:

- Antidepressant-like Effects: In a mouse model of LPS-induced depression, this compound demonstrated antidepressant-like effects. The proposed mechanism involves the inhibition of endoplasmic reticulum (ER) stress via modulation of the PERK/eIF2α/ATF4/CHOP signaling pathway in the prefrontal cortex, suppression of microglial activation, and modulation of apoptosis-related proteins (increased Bcl-2, decreased caspase-3) [5].

- Antioxidant Activity: this compound exhibits moderate in vitro antioxidant capacity as determined by standard assays [3].

- Antimicrobial Activity: The compound shows weak, albeit detectable, antimicrobial effects. The strongest activity was observed against Staphylococcus aureus [3].

- Liver X Receptor (LXR) Antagonism: this compound acts as an antagonist of the Liver X Receptor (LXR) in luciferase ligand assays. This activity is linked to its ability to inhibit triacylglyceride (TG) accumulation in HepG2 hepatocytes by suppressing the gene expression involved in fatty acid synthesis [2].

Quantitative Data Summary

The biological activities of this compound can be quantified as follows:

| Biological Activity | Assay/Model | Result (IC₅₀ or Effective Concentration) | Citation |

|---|---|---|---|

| Cytotoxicity (in vitro) | AGS Gastric Cancer Cells | IC₅₀ = 18.50 ± 1.24 µg/mL | [3] [4] |

| SKOV-3 Ovarian Cancer Cells | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] | |

| HCT116 Colon Cancer Cells | IC₅₀ > 60 µg/mL (approx. 55% viability at 60 µg/mL) | [4] | |

| Antioxidant Activity | DPPH Assay | IC₅₀ = 704.7 ± 5.9 µg/mL | [3] |

| ABTS Assay | IC₅₀ = 631.09 ± 3.51 µg/mL | [3] | |

| Anti-inflammatory | Protein Denaturation Inhibition | IC₅₀ = 1421.92 ± 6.06 µg/mL | [3] |

| Antimicrobial Activity | Staphylococcus aureus (MIC) | 350 µg/mL | [3] |

Detailed Experimental Protocols

For researchers seeking to replicate or design studies on this compound, here is a summary of key methodologies from the literature.

Cytotoxicity and Apoptosis Assays

- Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with this compound for 24-48 hours. MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved, and absorbance is measured at 570 nm. Viability is calculated as a percentage of the control [3] [4].

- Real-Time Cell Analysis (xCELLigence): This system uses microelectronic biosensors to monitor cell viability, proliferation, and morphology in real-time without labels. Cells are seeded in special E-Plates, and the cell index is continuously measured [1].

- Apoptosis Detection (Flow Cytometry): After treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4].

- Caspase Activity Measurement:

- Luminometry: Caspase-Glo reagents are used. These pro-luminescent substrates contain a caspase-specific peptide sequence. Caspase cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity [1].

- Flow Cytometry: Cells can be stained with fluorochrome-labeled inhibitors of caspases (FLICA) that bind to active caspase enzymes [1].

Analysis of Apoptotic Mechanisms

- Mitochondrial Membrane Potential (MMP): Cells are stained with a fluorescent dye (e.g., JC-1) that exhibits potential-dependent accumulation in mitochondria. depolarization is indicated by a shift in fluorescence from red to green, which is detectable by flow cytometry [1].

- Reactive Oxygen Species (ROS) Detection: Cells are loaded with a fluorescent ROS-sensitive probe (e.g., H2DCFDA). The level of intracellular ROS is measured by the intensity of fluorescence via flow cytometry [1].

- Gene Expression Analysis (RT-PCR): Total RNA is extracted from treated cells and reverse transcribed into cDNA. The cDNA is amplified using gene-specific primers in a real-time PCR machine. The relative expression of target genes is normalized to housekeeping genes and calculated using methods like 2^(-ΔΔCt) [3] [1].

Antioxidant and Antimicrobial Assays

- DPPH/ABTS Assays: These are colorimetric assays. The antioxidant capacity of this compound is measured by its ability to scavenge the stable DPPH or ABTS radicals, leading to a loss of absorbance measured at 517 nm or 734 nm, respectively [3].

- Antimicrobial Testing (MIC Determination): The minimum inhibitory concentration is determined using broth microdilution methods. Bacteria are incubated in serial dilutions of this compound, and the lowest concentration that prevents visible growth is recorded as the MIC [3].

Conclusion

This compound is a steroidal saponin with a multifaceted pharmacological profile, most notably demonstrating pro-apoptotic activity against cancer cells by engaging both intrinsic and extrinsic pathways. Its synergistic effects with chemotherapy drugs and its additional antidepressant, antioxidant, and antimicrobial properties make it a compelling candidate for further research. Future studies should focus on in vivo validation of its efficacy and safety, detailed structure-activity relationship (SAR) analysis, and exploration of its potential in combination therapies.

References

- 1. This compound-Induced Cell Cycle Arrest, Oxidative Stress, ... [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com/ this compound .html [medchemexpress.com]

- 3. An In Vitro Study on the Cytotoxic, Antioxidant ... [pubmed.ncbi.nlm.nih.gov]

- 4. An In Vitro Study on the Cytotoxic, Antioxidant ... [mdpi.com]

- 5. This compound Exhibits Antidepressant-like Effects via ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Yamogenin Extraction, Analysis, and Bioactivity Evaluation

Then, I will now begin writing the main body of the article.

Introduction to Yamogenin

This compound ((25S)-spirost-5-en-3β-ol) is a steroidal sapogenin of significant pharmacological interest, functioning as a key precursor for steroid synthesis and exhibiting promising antitumor properties. As a stereoisomer of the more widely studied diosgenin, this compound presents unique challenges and opportunities in extraction, analysis, and application development. This spirostane saponin aglycone is found in several plant species, including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and various Agave species [1] [2]. The compound has recently garnered increased scientific attention due to its diverse pharmacological activities, particularly its anticancer properties against various cell lines, including gastric, ovarian, and colon cancers [1] [2] [3].

The structural similarity between this compound and diosgenin (differing only in the configuration at C-25) suggests potential for similar industrial applications while maintaining distinct biological profiles. Recent in vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against human cancer cells, with IC₅₀ values ranging from 18.50 ± 1.24 µg/mL in gastric cancer (AGS) cells to 23.90 ± 1.48 µg/mL in ovarian cancer (SKOV-3) cells [1] [2]. These findings, coupled with its antioxidant and antimicrobial properties, position this compound as a compelling candidate for pharmaceutical development and nutraceutical applications.

Extraction Techniques for this compound

The efficient extraction of this compound from plant matrices requires careful consideration of both the source material and methodology. Extraction techniques can be broadly categorized into conventional and modern approaches, each with distinct advantages and limitations in terms of efficiency, yield, scalability, and environmental impact.

Conventional Extraction Methods

Soxhlet extraction and maceration represent the traditional approaches for recovering bioactive compounds from plant materials. Soxhlet extraction employs continuous washing with hot solvent, typically ethanol, methanol, or chloroform, over extended periods (typically 6-24 hours). This method provides excellent compound-solvent contact but may lead to thermal degradation of heat-sensitive compounds and requires substantial solvent volumes [4]. Maceration involves steeping plant material in solvent at room temperature with periodic agitation, a simpler approach that avoids thermal stress but often yields lower extraction efficiency and requires longer processing times [4].

The choice of solvent significantly impacts this compound recovery due to its moderate polarity. Ethanol and methanol are commonly used, with ethanol generally preferred for its lower toxicity and better environmental profile. Solvent-to-material ratio, particle size of the plant material, and extraction duration are critical parameters that must be optimized for each plant source [4].

Modern Extraction Techniques

Advanced extraction technologies have emerged to address limitations of conventional methods, offering improved efficiency, reduced solvent consumption, and shorter processing times.

Table 1: Comparison of Modern Extraction Techniques for this compound

| Technique | Principle | Optimal Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Dielectric heating causing cell rupture | 100-500W, 5-30 min, ethanol-water mixtures [4] | Rapid, reduced solvent, higher yields | Non-uniform heating, equipment cost |

| Ultrasound-Assisted Extraction (UAE) | Cavitation-induced cell disruption | 20-100kHz, 10-60°C, 5-60 min [4] | Low temperature, energy efficient | Scale-up challenges, probe degradation |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ as solvent | 40-70°C, 150-450 bar, co-solvents [4] | Solvent-free, selective, clean extracts | High capital cost, pressure dependence |

| Pressurized Liquid Extraction (PLE) | High pressure and temperature | 100-200°C, 50-200 bar, short cycles [5] | Fast, automated, low solvent | Thermal degradation risk |

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate heat within plant cells, creating internal pressure that ruptures cell walls and enhances compound release. MAE has demonstrated particular effectiveness for this compound extraction from fenugreek seeds, with response surface methodology identified as a valuable tool for optimizing critical parameters including microwave power, extraction time, and solvent composition [4].

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles in the solvent medium. The implosion of these bubbles produces localized high temperatures and pressures that disrupt plant cell walls, facilitating this compound release into the solvent. UAE offers advantages of low operating temperatures (preserving heat-sensitive compounds), reduced extraction times, and compatibility with various solvent systems [4].

Supercritical fluid extraction (SFE), typically using carbon dioxide as the supercritical fluid, provides an environmentally friendly alternative to organic solvents. The tunable solvating power of supercritical CO₂ by pressure and temperature variation allows selective extraction of this compound. The addition of polar co-solvents like ethanol or methanol can significantly enhance this compound recovery due to its moderate polarity [4].

Quantitative Extraction Data

Table 2: Extraction Efficiency and Yield Parameters for Different Methods

| Plant Source | Extraction Method | Solvent System | Yield Range | Key Efficiency Parameters |

|---|---|---|---|---|

| Fenugreek Seeds | Soxhlet | Ethanol, methanol, chloroform | 0.2-0.9% diosgenin [4] | Temperature, time, solvent polarity |

| Fenugreek Seeds | MAE | Ethanol-water | 3.2% total extract [4] | Power, time, solid-liquid ratio |

| Dioscorea species | Acid hydrolysis + resin | Ethanol, petroleum ether | 1.19-3.0% [6] | Acid concentration, hydrolysis time |

| Dioscorea quinqueloba | Ethanol maceration | Ethanol | 3.2±0.2% [7] | Extraction duration, particle size |

Analysis, Purification, and Detection Methods

Following extraction, this compound requires careful purification and accurate quantification to ensure compound quality and enable pharmacological evaluation.

Purification Techniques

Solid-phase extraction (SPE) using carbon-based cartridges has proven effective for purifying this compound from complex plant extracts. An established protocol involves successive washing with methanol and 35% chloroform/methanol (v/v), followed by target compound elution with 80% chloroform/methanol (v/v), achieving recovery rates of 89.3-117.4% without significant ion suppression [8].

Column chromatography remains a fundamental purification method, with both traditional silica gel and resin-based columns employed. An improved column-chromatographic method for quantitative isolation of this compound from plant crude extracts has been developed as a preliminary step for infrared spectrophotometric determination [9]. For industrial-scale applications, resin chromatography offers advantages including reusability and reduced waste generation, with one patent describing water washing of 0.8-1.5 column volumes followed by 95% ethanol elution [6].

Detection and Quantification Methods

High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely used analytical technique for this compound quantification. The choice of detector depends on the required sensitivity and specificity, with mass spectrometric detection (LC-MS/MS) offering the highest sensitivity for complex matrices [10] [8].

Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and detection sensitivity for this compound, particularly for quality control applications. This technique requires sample derivatization to increase volatility but offers superior resolution for complex mixtures [4].

Thin-layer chromatography (TLC) serves as a rapid, cost-effective qualitative method for initial screening of this compound-containing fractions. When combined with densitometric analysis, TLC can also provide semi-quantitative data [4].

Table 3: Analytical Techniques for this compound Detection and Quantification

| Analytical Method | Detection System | Sensitivity Range | Applications | Advantages |

|---|---|---|---|---|

| HPLC-UV/ELSD | UV (210-254 nm) / Evaporative Light Scattering | Moderate | Quality control, purity assessment | Robust, widely available |

| LC-ESI-MS/MS | Electrospray ionization tandem mass spectrometry | High (ng/mL) | Bioavailability, pharmacokinetics | High specificity and sensitivity |

| GC-MS | Electron impact mass spectrometry | High | Plant profiling, metabolic studies | Excellent separation, spectral libraries |

| TLC-Densitometry | Visible/UV densitometry | Low to moderate | Rapid screening, purity check | Low cost, high throughput |

Experimental Protocols

Microwave-Assisted Extraction of this compound from Fenugreek Seeds

Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent system, causing rupture of plant cells and enhancing the release of this compound into the solvent medium [4].

Materials and Equipment:

- Fenugreek seeds (Trigonella foenum-graecum)

- Ethanol (analytical grade)

- Deionized water

- Microwave-assisted extraction system with temperature control

- Vacuum filtration setup

- Rotary evaporator

- Analytical balance

- Sieves (various mesh sizes)

Procedure:

- Sample Preparation: Grind fenugreek seeds to a fine powder (100 mesh size). Determine and record moisture content by drying a representative sample at 60°C under vacuum for 10 hours.

- Solvent Preparation: Prepare ethanol-water mixture (80:20 v/v) as extraction solvent.

- Extraction: Weigh 10.0 g of fenugreek powder and transfer to the microwave extraction vessel. Add 200 mL of ethanol-water solvent (solid-to-liquid ratio 1:20). Set microwave power to 400W and extraction temperature to 60°C. Extract for 15 minutes with continuous stirring.

- Separation: After extraction, cool the mixture to room temperature. Separate the supernatant by vacuum filtration through Whatman No. 1 filter paper.

- Concentration: Concentrate the extract under reduced pressure at 45°C using a rotary evaporator.

- Yield Determination: Transfer the concentrated extract to a pre-weighed vial and dry to constant weight under nitrogen stream. Calculate extraction yield based on initial plant material mass.

Optimization Notes:

- Critical parameters for optimization include microwave power (100-500W), extraction time (5-30 minutes), and solvent composition (ethanol concentration 50-100%).

- Response surface methodology (RSM) with central composite design is recommended for systematic optimization [4].

Ultrasound-Assisted Extraction of this compound from Dioscorea Species

Principle: Ultrasound waves generate cavitation bubbles in the solvent, creating localized high temperatures and pressures that disrupt plant cell walls and enhance mass transfer of this compound into the solvent [4].

Materials and Equipment:

- Dried, powdered Dioscorea rhizomes

- Ethanol (pharmaceutical grade)

- Ultrasonic bath or probe system with temperature control

- Filtration apparatus

- Rotary evaporator

- Desiccator

Procedure:

- Sample Preparation: Peel and slice fresh Dioscorea rhizomes into thin sections (<0.5 cm thickness). Dry in a hot air oven at 40°C for 24 hours. Grind to a fine powder (100 mesh) using a laboratory mill.

- Extraction: Weigh 20.0 g of dried powder into an Erlenmeyer flask. Add 400 mL of 95% ethanol (solid-to-liquid ratio 1:20). Place the flask in an ultrasonic bath maintained at 50°C. Extract for 45 minutes at 40 kHz frequency.

- Phase Separation: After sonication, allow the mixture to cool to room temperature. Filter through a Büchner funnel with Whatman No. 1 filter paper under vacuum.

- Solvent Removal: Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator until approximately 10% of the original volume remains.

- Purification: Transfer the concentrate to a resin chromatography column. Wash with 1.2 column volumes of deionized water followed by elution with 95% ethanol. Collect the ethanol fraction containing this compound [6].

- Hydrolysis (if needed): For total sapogenin content, hydrolyze the extract with 2M HCl in ethanol (1:1) under reflux for 3 hours. Neutralize with NaOH after hydrolysis.

- Crystallization: Concentrate the eluate and add petroleum ether for crystallization. Collect crystals by filtration and dry in a desiccator.

Validation:

- Purity should be determined by HPLC (>95% for pharmaceutical applications) [6].

- Yield should be calculated based on initial dry plant material weight.

Visualization of Experimental Workflows and Biological Pathways

This compound Extraction and Analysis Workflow

The following diagram illustrates the comprehensive workflow from plant material to purified this compound, including key steps in extraction, purification, and analysis:

Proposed Mechanism of this compound-Induced Apoptosis in Cancer Cells

The following diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in cancer cells, based on recent in vitro studies:

Conclusion

These application notes provide comprehensive methodologies for this compound extraction, analysis, and bioactivity evaluation. The optimized extraction protocols leveraging modern techniques like MAE and UAE significantly improve efficiency and yield compared to conventional methods. The detailed experimental procedures and analytical workflows offer researchers robust tools for compound isolation and characterization. Furthermore, the elucidated mechanisms of action against cancer cells provide valuable insights for pharmaceutical development. As research continues to uncover the full therapeutic potential of this compound, these protocols will serve as essential resources for scientists pursuing this promising natural product in drug discovery and development programs.

References

- 1. An In Vitro Study on the Cytotoxic, Antioxidant ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Induced Cell Cycle Arrest, Oxidative Stress ... [mdpi.com]

- 3. An In Vitro Study on the Cytotoxic, Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of diosgenin using different techniques from fenugreek seeds- A review - ScienceDirect [sciencedirect.com]

- 5. Conventional and modern techniques for bioactive compounds recovery from plants: Review - ScienceDirect [sciencedirect.com]

- 6. CN101585863A - Method for preparing this compound [patents.google.com]

- 7. Extraction of Active Compounds from Dioscorea ... [mdpi.com]

- 8. An Efficient Purification Method for Quantitative ... [jstage.jst.go.jp]

- 9. An improved column-chromatographic quantitative ... [pubmed.ncbi.nlm.nih.gov]

- 10. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

yamogenin isolation protocol Trigonella foenum-graecum

What is Known About Yamogenin in Fenugreek

The search results confirm that this compound is a key bioactive compound in fenugreek. The information below summarizes its characteristics and co-occurring compounds, which are essential background for developing an isolation strategy.

| Aspect | Description |

|---|---|

| Chemical Class | Spirostane-type steroidal saponin aglycone (non-sugar portion) [1]. |

| Presence | Found in fenugreek seeds, leaves, and stems [2] [3]. |

| Key Feature | Stereoisomer of diosgenin (a well-studied sapogenin) [1]. |

| Common Co-compounds | Diosgenin, tigogenin, this compound, flavonoids (e.g., vitexin, isovitexin), alkaloids (e.g., trigonelline) [2] [3]. |

Suggested Isolation Strategy and Analytical Techniques

While a direct protocol is unavailable, the literature mentions standard techniques used for isolating similar steroidal sapogenins from fenugreek. The workflow below outlines a logical approach based on these methods.

Key Experimental Details

The techniques listed in the workflow are standard, but some specifics can be inferred from the search results:

- Extraction & Hydrolysis: The process typically involves extracting plant material with a polar solvent like methanol to get saponins, followed by acid hydrolysis to break the sugar bonds and release the aglycone (e.g., this compound) [2]. The resulting crude sapogenin mixture contains this compound along with diosgenin and tigogenin.

- Separation & Analysis:

- Chromatography: Techniques like column chromatography on silica gel are fundamental for separating the complex sapogenin mixture [2]. For higher resolution, preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly effective [2].

- Identification & Purity: The search results specifically mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR) for analyzing the chemical composition and bonding in fenugreek seed oil extracts [2]. For final structure confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are essential.

References

yamogenin solubility and storage conditions

Storage, Handling, and Solubility

Proper storage and handling are crucial for maintaining yamogenin stability and experimental reproducibility.

Storage Conditions

- Powder Form: Store at -20°C; stable for 3 years from receipt when kept in a tightly sealed container in a cool, well-ventilated area [1] [2] [3].

- Solvent Stock Solutions: Store at -80°C for up to 6 months or at -20°C for 1 month [1] [2].

Solubility Profile this compound has a very specific and limited solubility profile, which is a critical consideration for experimental design [3].

| Solvent | Solubility | Notes |

|---|---|---|

| Ethanol | 8 mg/mL (approx. 19.3 mM) | Suitable for preparing stock solutions [3]. |

| DMSO | Insoluble | Moisture-absorbing (hygroscopic) DMSO further reduces solubility; use fresh, anhydrous DMSO if attempting to dissolve [3]. |

| Water | Insoluble | Not suitable for direct aqueous preparation [3]. |

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol is used to evaluate the cytotoxic effect of this compound on cancer cells, based on studies using gastric cancer (AGS) and other cell lines [4].

Workflow Diagram

Materials and Reagents

- Cell line of interest (e.g., AGS gastric cancer cells)

- This compound stock solution in ethanol (e.g., 8 mg/mL)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Phosphate Buffered Saline (PBS)

- Dimethyl Sulfoxide (DMSO)

- 96-well cell culture plate

- CO₂ incubator

- Microplate reader

Procedure

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator [4].

- Compound Treatment: Prepare serial dilutions of this compound in culture medium from the ethanol stock solution. The final concentration of ethanol in the medium should not exceed 0.5% (v/v). Add 100 µL of each dilution to the wells. Include vehicle control (medium with 0.5% ethanol) and blank control (medium only). Incubate for 24-72 hours [4].

- MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C [4].

- Formazan Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently for 10 minutes [4].

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Subtract the background absorbance of the blank control [4].

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (half-maximal inhibitory concentration) can be determined using non-linear regression analysis. For AGS cells, the reported IC₅₀ is 18.50 ± 1.24 µg/mL [4].

Apoptosis Mechanism Analysis

This protocol outlines the key steps to investigate the apoptotic pathways induced by this compound, integrating analyses of mitochondrial membrane potential, ROS production, and caspase activity [5] [4].

Apoptosis Signaling Pathway

Key Experimental Steps

- Mitochondrial Membrane Potential (MMP) Assessment: Use JC-1 or similar fluorescent dye and analyze by flow cytometry. This compound (50 µg/mL) significantly increases the population of depolarized cells [5].

- Reactive Oxygen Species (ROS) Detection: Employ CM-H₂DCFDA or similar fluorescent probe and analyze by flow cytometry. This compound (50-70 µg/mL) can induce a more than two-fold increase in ROS levels [5] [4].

- Caspase Activity Measurement: Use luminescent or colorimetric caspase assay kits to measure the activity of initiator caspases (-8, -9) and executioner caspases (-3/7). This compound treatment activates these caspases [5] [4].

- Gene Expression Analysis: Perform RT-PCR to analyze mRNA levels of genes involved in apoptosis. This compound significantly upregulates the expression of TNFRSF25, FADD, and DEDD2 [5] [4].

Conclusion

This compound is a steroidal saponin with significant research potential, particularly in oncology for inducing apoptosis in cancer cells. Successful experimentation requires careful attention to its specific solubility profile and strict adherence to storage conditions to ensure compound stability. The provided protocols for cytotoxicity and apoptosis analysis offer a reliable foundation for exploring its biological activities.

References

- 1. Material Safety Data Sheet of this compound | AbMole BioScience [abmole.com]

- 2. This compound|512-06-1|MSDS [dcchemicals.com]

- 3. This compound | Mechanism | Concentration [selleckchem.com]

- 4. An In Vitro Study on the Cytotoxic, Antioxidant ... [mdpi.com]

- 5. This compound-Induced Cell Cycle Arrest, Oxidative Stress, ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Yamogenin-Induced Apoptosis in Cancer Models

Introduction

Yamogenin, a steroidal saponin and stereoisomer of diosgenin, is found in several plant species including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and Agave species [1] [2]. Recent investigations have revealed its significant antitumor properties across various cancer cell lines, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways [1] [3] [2]. These application notes consolidate the experimental protocols and mechanistic insights for researchers studying its potential in cancer drug development.

Mechanism of Action

This compound induces apoptosis through a coordinated dual-pathway activation involving both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic signaling cascades.

Key Apoptotic Pathways Activated by this compound

The diagram below illustrates the coordinated molecular mechanisms of this compound-induced apoptosis:

Gene Expression Regulation

This compound significantly upregulates key apoptotic genes at the mRNA level. The most pronounced effects are observed in genes encoding death receptors and adaptor proteins [1] [2]:

- TNF Receptor Superfamily: TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, TNFRSF25

- Death Domain Proteins: FADD (Fas Associated via Death Domain)

- Effector Proteins: DEDD2 (Death Effector Domain Containing 2)

This gene expression profile provides a molecular foundation for the robust activation of the extrinsic apoptotic pathway observed in this compound-treated cells.

Quantitative Cytotoxicity Profile

IC50 Values Across Cancer Cell Lines

The table below summarizes the concentration-dependent cytotoxic effects of this compound across various human cancer cell lines:

| Cell Line | Cancer Type | IC50 Value (μg/mL) | Assay Method | Exposure Time | Reference |

|---|---|---|---|---|---|

| SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | xCELLigence System | 24 h | [1] |

| AGS | Gastric Adenocarcinoma | 18.50 ± 1.24 | MTT Assay | 24 h | [2] |

| HCT116 | Colon Cancer | ~60 (approx. 40% viability at 60 μg/mL) | MTT Assay | 24 h | [2] |

| HaCaT | Non-Cancer Keratinocytes | 16.40 ± 1.41 | xCELLigence System | 24 h | [1] |

Combination Therapy Efficacy

This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents against AGS gastric cancer cells [2]:

| Treatment | IC50 Value (μg/mL) | Enhancement Factor |

|---|---|---|

| This compound Alone | 18.50 ± 1.24 | - |

| This compound + Oxaliplatin | 10.64 ± 0.18 | 1.74× |

| This compound + Capecitabine | 13.09 ± 1.83 | 1.41× |

Experimental Protocols

Cell Viability Assessment (xCELLigence System)

Purpose: Real-time, label-free monitoring of cell viability and proliferation [1] [3].

Materials:

- RTCA (Real-Time Cell Analyzer) xCELLigence system

- SKOV-3, AGS, or other cancer cell lines

- This compound stock solution (in ethanol or DMSO)

- Cell culture medium and supplements

Procedure:

- Seed cells into E-plates at optimal density (e.g., 5,000-10,000 cells/well)

- Monitor cell index every 30 minutes for 24 hours post-treatment

- Treat cells with this compound concentrations (0-70 μg/mL)

- Include vehicle control (0.7% ethanol or equivalent DMSO)

- Calculate IC50 values using RTCA software

Key Parameters:

- Cell index reflects cell viability, morphology, and adhesion

- Continuous monitoring enables detection of early cytotoxic effects

Apoptosis Analysis via Flow Cytometry

Purpose: Quantification of apoptotic and dead cell populations [2].

Materials:

- Flow cytometer with appropriate filters

- Annexin V-FITC/PI apoptosis detection kit

- Binding buffer

- This compound-treated cells (10-60 μg/mL for 24h)

Procedure:

- Harvest cells after 24-hour this compound treatment

- Wash twice with cold PBS

- Resuspend in binding buffer at 1×10⁶ cells/mL

- Add Annexin V-FITC and propidium iodide (PI)

- Incubate for 15 minutes in dark at room temperature

- Analyze within 1 hour using flow cytometry

Data Interpretation:

- Annexin V⁻/PI⁻: Viable cells

- Annexin V⁺/PI⁻: Early apoptotic cells

- Annexin V⁺/PI⁺: Late apoptotic cells

- Annexin V⁻/PI⁺: Necrotic cells

Mitochondrial Membrane Potential (MMP) Assessment

Purpose: Measure mitochondrial membrane depolarization as an indicator of intrinsic apoptosis pathway activation [1].

Materials:

- JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

- Flow cytometer with 488 nm excitation

- This compound-treated cells (10-70 μg/mL for 24h)

Procedure:

- Harvest treated cells and wash with PBS

- Incubate with JC-1 dye (2 μM) for 20 minutes at 37°C

- Wash twice with PBS to remove excess dye

- Analyze immediately by flow cytometry

- Use 488 nm excitation, measure emissions at 530 nm (monomeric form) and 590 nm (J-aggregate form)

Data Analysis:

- Calculate ratio of J-aggregate (red) to monomer (green) fluorescence

- Decreased ratio indicates mitochondrial membrane depolarization

- Express results as percentage of depolarized cells

Caspase Activity Measurement

Purpose: Quantify activation of initiator and executioner caspases [1] [2].

Materials:

- Caspase-Glo 3/7, 8, or 9 Assay Systems (luminescent)

- White-walled 96-well plates

- Luminometer

- This compound-treated cells (30-100 μg/mL for 5-24h)

Procedure:

- Seed cells in white-walled 96-well plates

- Treat with this compound for appropriate duration

- Equilibrate plates and Caspase-Glo reagents to room temperature

- Add Caspase-Glo reagent to each well

- Mix contents gently using a plate shaker for 30 seconds

- Incubate at room temperature for 1-3 hours

- Measure luminescence using a plate-reading luminometer

Data Interpretation:

- Luminescence values directly proportional to caspase activity

- Normalize to vehicle control-treated cells

- Report as fold-increase over control

Gene Expression Analysis (RT-PCR)

Purpose: Evaluate mRNA expression of apoptosis-related genes [1] [2].

Materials:

- TaqMan Array 96-well Human Apoptosis Plate (ThermoFisher Scientific)

- RNA isolation kit

- High-Capacity cDNA Reverse Transcription Kit

- Real-time PCR system

- This compound-treated cells (IC50 concentration for 24h)

Procedure:

- Extract total RNA from treated cells

- Quantify RNA purity and concentration (A260/A280 ratio)

- Reverse transcribe to cDNA using High-Capacity cDNA kit

- Load cDNA into TaqMan Array plates

- Run real-time PCR according to manufacturer's protocol

- Analyze using ΔΔCt method with housekeeping genes for normalization

Key Targets:

- Death receptors: TNFRSF10B, TNFRSF25

- Adaptor proteins: FADD, DEDD2

- Effector caspases: CASP3, CASP7

Research Applications and Future Directions

Potential Research Applications

- Combination Therapy Development: this compound shows enhanced efficacy when combined with oxaliplatin or capecitabine, suggesting potential for combination regimens [2]

- Drug Resistance Studies: The multi-pathway apoptotic induction may help overcome resistance to single-pathway targeted therapies

- Natural Product Drug Discovery: As a stereoisomer of the well-characterized diosgenin, this compound provides insights into structure-activity relationships of steroidal saponins [1]

Limitations and Considerations

- Differential Selectivity: this compound may exhibit cytotoxic effects on some non-cancer cells (e.g., HaCaT keratinocytes), requiring careful assessment of therapeutic window [1]

- Mechanistic Depth: While key pathways are identified, precise molecular targets upstream of gene expression changes require further elucidation

- In Vivo Validation: Current data are primarily in vitro; animal model studies are needed to confirm efficacy and safety profiles

Conclusion

This compound represents a promising natural product-derived compound with demonstrated efficacy in inducing apoptosis across multiple cancer cell lines. Its unique ability to concurrently activate both intrinsic and extrinsic apoptotic pathways, coupled with its synergistic effects with conventional chemotherapeutics, positions it as a valuable candidate for further anticancer drug development. The protocols outlined herein provide researchers with standardized methodologies to further investigate its mechanism and potential applications.

References

Application Notes and Protocols: Yamogenin for Anti-Hyperlipidemic Application in Hepatocytes

Introduction

Hyperlipidemia, a metabolic disorder characterized by abnormally elevated levels of cholesterol (TC) and triglycerides (TGs) in the blood, poses a significant threat to global public health by increasing the risk of cardiovascular diseases, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The disorder arises from complex pathophysiological processes involving dysregulated lipid synthesis, uptake, transport, and excretion. Current pharmacotherapies, such as statins and fibrates,, while effective, are associated with adverse effects, driving the search for safer, naturally derived alternatives. Yamogenin, a plant-derived steroidal saponin found in fenugreek (Trigonella foenum-graecum), Solanum incanum, and other species, has emerged as a promising candidate for the prevention and treatment of hyperlipidemia and its hepatic complications. These application notes consolidate current research findings into structured data and detailed experimental protocols to support researchers and drug development professionals in evaluating this compound's anti-hyperlipidemic efficacy and mechanism of action in hepatocyte models.

Mechanism of Action

This compound exerts its anti-hyperlipidemic effects primarily through the modulation of key transcriptional regulators and enzymes involved in hepatic lipogenesis. The compound effectively reduces intracellular lipid accumulation by targeting the liver X receptor (LXR) and its downstream signaling cascade.

- LXR Antagonism: this compound functions as an antagonist of LXR, a nuclear receptor that promotes lipogenesis when activated. By antagonizing LXR activation, this compound suppresses the expression of lipogenic genes [1].

- Suppression of Lipogenic Genes: The inhibition of LXR leads to the downregulation of its key downstream targets. This includes the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid synthesis, and its target enzyme, fatty acid synthase (FASN), which is responsible for the de novo synthesis of fatty acids [1]. The reduction in SREBP-1c and FASN mRNA expression results in decreased synthesis of fatty acids and triglycerides, thereby reducing lipid accumulation in hepatocytes [1] [2].

The accompanying diagram illustrates this primary signaling pathway and the experimental workflow used to investigate it.

Quantitative Data Summary

The anti-hyperlipidemic effects of this compound and the related compound diosgenin have been quantified in various experimental models. The data below summarize key findings on efficacy, gene expression, and cytotoxicity.

Table 1: Efficacy and Gene Expression Data of this compound and Analogue

| Compound | Experimental Model | Key Efficacy Findings | Impact on Gene Expression | Source |

|---|---|---|---|---|

| This compound | HepG2 hepatocytes | Inhibited TG accumulation; effects blunted by LXR agonist T0901713 [1]. | Suppressed mRNA expression of FASN and SREBP-1c [1]. | [1] |

| Diosgenin | HFD-induced obese mice (80 mg/kg, 6 weeks) | Alleviated body weight gain, improved lipid profile, reduced hepatosteatosis [2]. | Downregulated two-fold increase in SREBP-1c and FASN gene expression [2]. | [2] |

Table 2: Cytotoxicity and Bioactivity Profile of this compound

| Assay Type | Cell Line / Assay System | Result / IC50 Value | Interpretation & Significance | Source |

|---|---|---|---|---|

| Cytotoxicity | Gastric cancer (AGS) cells | 18.50 ± 1.24 µg/mL [3] | Demonstrates potent anticancer activity, relevant for therapeutic index [3]. | [3] |

| Cytotoxicity | Colon cancer (HCT116) cells | ~55% viability at 60 µg/mL [3] | Moderate cytotoxic effect [3]. | [3] |

| Cytotoxicity | Human normal fibroblasts | >90% viability at 5-60 µg/mL [3] | Suggests selective cytotoxicity against cancer cells [3]. | [3] |

| Antioxidant | DPPH assay | 704.7 ± 5.9 µg/mL [3] | Moderate direct antioxidant activity [3]. | [3] |

| Antioxidant | ABTS assay | 631.09 ± 3.51 µg/mL [3] | Moderate direct antioxidant activity [3]. | [3] |

Detailed Experimental Protocols

In Vitro Protocol: Assessing Anti-lipogenic Effects in HepG2 Hepatocytes

This protocol details the procedure for investigating the effects of this compound on triglyceride accumulation and lipogenic gene expression in a human hepatocyte model [1].

4.1.1 Materials

- Cell Line: Human hepatoma HepG2 cells.

- Test Compound: this compound (e.g., purchased from Sigma-Aldrich, ≥98% purity). Prepare a stock solution in DMSO and dilute with culture medium immediately before use. The final DMSO concentration should not exceed 0.5% (v/v).

- Controls: Include a vehicle control (0.5% DMSO) and a positive control for LXR activation (e.g., 1 µM T0901713).

- Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Assay Kits: Triglyceride quantification kit (colorimetric).

- qRT-PCR Reagents: RNA extraction kit (e.g., BIOLINE TRIsure), cDNA synthesis kit (e.g., BIOLINE SensiFast), SYBR Green qPCR master mix (e.g., SensiFAST SYBR No-ROX).

4.1.2 Procedure

- Cell Seeding and Culture: Seed HepG2 cells in appropriate culture plates (e.g., 12-well plate for TG assay, 6-well plate for RNA) at a density of 1-2 x 10⁵ cells per well. Incubate at 37°C in a 5% CO₂ atmosphere until they reach 70-80% confluence.

- Treatment:

- Dose-Response: Treat cells with a range of this compound concentrations (e.g., 5, 10, 20, 40 µM) for 24-48 hours.